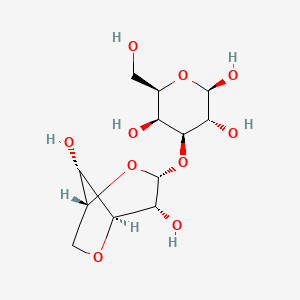
Neocarrabiose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Neocarrabiose, also known as this compound, is a useful research compound. Its molecular formula is C12H20O10 and its molecular weight is 324.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry
Neocarrabiose serves as a model compound for studying the enzymatic degradation of polysaccharides. Researchers utilize it to understand the mechanisms by which polysaccharides are broken down by enzymes, particularly in marine environments where carrageenan is prevalent.
Biology
In biological research, this compound is investigated for its role in cell signaling and interactions with proteins. Its ability to influence cellular processes makes it a valuable subject for studies on microbial metabolism and ecological interactions within marine ecosystems.
Medicine
Recent studies have explored the potential of this compound as an antiviral and anticoagulant agent. Its structural characteristics may allow it to interact with viral proteins or inhibit coagulation pathways, presenting opportunities for therapeutic applications.
Industry
This compound has practical applications in various industries:
- Food Industry : Used as a stabilizer in food products.
- Bioethanol Production : Acts as a substrate for fermentation processes.
- Textile Industry : Utilized in processes requiring polysaccharide derivatives.
Enzymatic Activity and Metabolism
Research has shown that this compound can be metabolized by specific enzymes produced by marine bacteria capable of degrading carrageenan. For instance, studies have highlighted the role of GH167 enzymes that hydrolyze β-1,4-glycosidic linkages to release this compound from larger polysaccharides.
Table 1: Enzymes Involved in this compound Metabolism
| Enzyme Type | Source Bacteria | Function |
|---|---|---|
| κ-Carrageenase | Catenovulum agarivorans | Degrades κ-carrageenan to produce this compound |
| β-Carrageenase | Various marine bacteria | Cleaves β-1,4 linkages to release oligosaccharides |
Antioxidant Potential
A notable investigation into the antioxidant capacity of this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS) in vitro. This finding suggests its potential use as a natural antioxidant, which could be beneficial in food preservation or health supplements .
Structural Characterization
Mass spectrometry studies have provided insights into the structural features of this compound, revealing its unique interactions with other biomolecules. These characterizations are crucial for understanding its functional roles in biological systems .
Eigenschaften
Molekularformel |
C12H20O10 |
|---|---|
Molekulargewicht |
324.28 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S,8S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |
InChI |
InChI=1S/C12H20O10/c13-1-3-5(14)10(7(16)11(18)20-3)22-12-8(17)9-6(15)4(21-12)2-19-9/h3-18H,1-2H2/t3-,4-,5+,6+,7-,8-,9+,10+,11-,12-/m1/s1 |
InChI-Schlüssel |
JWMBOBQNPBCYER-TWZFJHAESA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O)CO)O)O)O |
Kanonische SMILES |
C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)O)CO)O)O)O |
Synonyme |
3-O-(3,6-anhydro-alpha-D-galactopyranosyl)-beta-D-galactopyranose neocarrabiose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















